1,5-Dichloro-3-methoxy-2-nitrobenzene
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Overview
Description
“1,5-Dichloro-3-methoxy-2-nitrobenzene” is a chemical compound with the CAS Number: 74672-01-8 . It has a molecular weight of 222.03 . The IUPAC name for this compound is 1,5-dichloro-3-methoxy-2-nitrobenzene .
Molecular Structure Analysis
The InChI code for “1,5-Dichloro-3-methoxy-2-nitrobenzene” is 1S/C7H5Cl2NO3/c1-13-6-3-4 (8)2-5 (9)7 (6)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1,5-Dichloro-3-methoxy-2-nitrobenzene” is a solid at room temperature . It has a molecular weight of 222.03 .
Scientific Research Applications
Organic Synthesis Intermediate
1,5-Dichloro-3-methoxy-2-nitrobenzene serves as an intermediate in organic synthesis. Its chemical structure allows for further functionalization, making it a versatile building block for synthesizing more complex molecules. It can undergo reactions such as nitration, sulfonation, and halogenation to yield derivatives that are useful in various chemical syntheses .
Pharmaceutical Research
This compound may be used in the development of pharmaceuticals. Its nitro group, in particular, is a functional moiety in many drug molecules. Researchers can modify the nitro group to synthesize compounds with potential medicinal properties, such as antibacterial or anti-inflammatory agents .
Material Science
In material science, 1,5-Dichloro-3-methoxy-2-nitrobenzene can be used to create novel polymers with unique properties. By incorporating this molecule into polymer chains, scientists can alter the physical characteristics of materials, potentially leading to the development of new types of plastics or resins .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and spectroscopy for the quantification and identification of similar compounds in mixtures. Its distinct spectral properties make it suitable as a reference material in various analytical methods .
Agrochemical Research
The chloro and nitro groups present in 1,5-Dichloro-3-methoxy-2-nitrobenzene make it a candidate for the synthesis of agrochemicals. It could be used to develop new pesticides or herbicides, contributing to the agricultural industry by providing more effective crop protection solutions .
Dye and Pigment Industry
This compound’s molecular structure allows it to be used in the synthesis of dyes and pigments. Through various chemical reactions, it can be transformed into colorants for textiles, inks, and coatings, offering a range of hues and shades for industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like 1,5-Dichloro-3-methoxy-2-nitrobenzene, which contain a nitro group attached to a benzene ring, can potentially undergo reactions that make them electrophilic. This means they could react with nucleophilic sites in biological molecules, such as the amino groups in proteins .
Mode of Action
The electrophilic nature of these compounds could lead to their reaction with biological molecules, potentially altering their structure and function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific biological molecules that the compound interacts with. These could potentially include pathways involving proteins that the compound has reacted with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 1,5-Dichloro-3-methoxy-2-nitrobenzene would depend on various factors, including its size, charge, and the presence of functional groups. For example, the presence of the nitro group might influence how the compound is metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological molecules it interacts with and how this interaction alters their function .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s reactivity and stability. For example, certain reactions might occur more readily at specific pH levels .
properties
IUPAC Name |
1,5-dichloro-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBJIJGYOHMSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-methoxy-2-nitrobenzene |
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